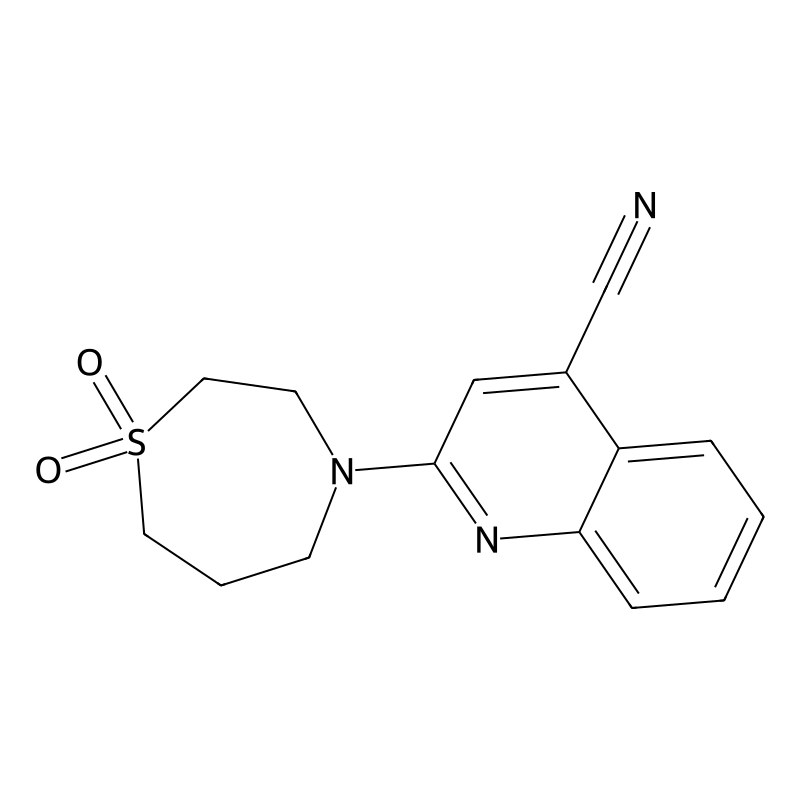

2-(1,1-Dioxo-1,4-thiazepan-4-yl)quinoline-4-carbonitrile

Catalog No.

S6916200

CAS No.

M.F

C15H15N3O2S

M. Wt

301.4 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

2-(1,1-Dioxo-1,4-thiazepan-4-yl)quinoline-4-carbonitrile

IUPAC Name

2-(1,1-dioxo-1,4-thiazepan-4-yl)quinoline-4-carbonitrile

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C15H15N3O2S/c16-11-12-10-15(17-14-5-2-1-4-13(12)14)18-6-3-8-21(19,20)9-7-18/h1-2,4-5,10H,3,6-9H2

InChI Key

MMNVPJWVRNTZJC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCS(=O)(=O)C1)C2=NC3=CC=CC=C3C(=C2)C#N

2-(1,1-Dioxo-1,4-thiazepan-4-yl)quinoline-4-carbonitrile, commonly known as DTQC, is an organic compound that has gained attention in the scientific community for its potential uses in various fields, including chemistry, biology, and material science. DTQC is a heterocyclic compound that belongs to the class of thiazepanes and quinoline derivatives. This paper aims to provide an overview of DTQC in terms of its definition, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity, safety in scientific experiments, applications, limitations, and future directions.

DTQC is a heterocyclic organic compound that is made up of a quinoline ring with a thiazepan ring attached to its fourth carbon atom. It has a molecular formula of C17H11N3O2S and a molar mass of 325.3 g/mol. DTQC was first synthesized by G. Smith and E. H. Cordes in 1957, and its crystal structure was reported by M. G. S. Londesborough in 1961. DTQC's unique structure and properties make it a promising molecule for various applications in research and industry.

The physical and chemical properties of DTQC are crucial for understanding its behavior and potential applications. DTQC is a crystalline solid that is yellowish-green in color. It is almost insoluble in water but is soluble in several organic solvents. DTQC is stable under normal conditions of temperature and pressure. It has a melting point of 269-271 °C and a boiling point of 607.5 ± 50.0 °C at 760 mmHg. DTQC is a weakly acidic molecule with a pKa of 15.77. DTQC is also a weak electron acceptor with a LUMO energy level of −3.97 eV.

DTQC can be synthesized using various methods, including the heating of 4-(2-cyanophenyl)quinoline-2-carbaldehyde with thiosemicarbazide in the presence of acetic acid. Another method involves the reaction of 4-(2-cyanophenyl)quinoline-2-carbaldehyde with thiosemicarbazide followed by cyclization with sodium acetate. DTQC can be characterized using several analytical techniques, including NMR spectroscopy, mass spectrometry, X-ray crystallography, and elemental analysis.

DTQC can be analyzed using various analytical methods, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS). These techniques are used to determine the purity of DTQC and to analyze its behavior in various environments and conditions.

DTQC has attracted interest from the scientific community for its potential biological properties. DTQC has been shown to have anti-tumor activity in various cancer cell lines. It has been found to inhibit the growth of B16 melanoma cells and HCT-116 colon cancer cells. DTQC has also been shown to induce apoptosis in cancer cells by activating caspase 3 and downregulating Bcl-2 expression. DTQC has also been investigated for its potential antibacterial and antifungal properties.

The toxicity and safety of DTQC in scientific experiments are important considerations that need to be addressed. DTQC has been found to be relatively safe in animal studies, with an LD50 value of 314 mg/kg in rats. However, further studies are needed to assess the potential toxic effects of DTQC in humans.

DTQC has several potential applications in scientific experiments. It can be used as a fluorescent probe for the detection of metal ions. DTQC has also been used as a potential anticancer agent and as a starting material for the synthesis of other compounds.

DTQC has been investigated for its potential applications in various fields, including chemistry, biology, and material science. Current research is focusing on optimizing the synthesis of DTQC and its derivatives and on exploring its potential applications in drug discovery, imaging, and catalysis.

DTQC has potential implications in various fields of research and industry. In material science, DTQC can be used as a building block for the synthesis of new materials with unique properties. In drug discovery, DTQC can be used as a starting point for the development of new anticancer agents. DTQC also has potential applications in catalysis, where it can be used as a catalyst for various reactions.

Despite its potential applications, DTQC has several limitations that need to be addressed. One of the main limitations is its low water solubility, which can limit its bioavailability. Future research should focus on developing new methods to increase the solubility of DTQC. Another limitation is the lack of information about its toxicity and safety in humans. Further investigations are needed to assess the potential toxic effects of DTQC in clinical trials.

- Developing new synthetic methods for DTQC and its derivatives

- Investigating the potential uses of DTQC in drug delivery systems

- Developing new synthetic methods to increase solubility in aqueous environments

- Investigating the potential uses of DTQC in imaging and sensing applications

- Studying the interaction of DTQC with metal ions and developing new metal complexes with unique properties

- Investigating the potential uses of DTQC in photocatalysis and photovoltaics

- Developing new synthetic methods to modify the structural and physical properties of DTQC

- Investigating the potential uses of DTQC in energy storage and conversion

- Developing new synthetic methods to increase the selectivity and efficiency of DTQC reactions

- Studying the biological and environmental fate of DTQC in living organisms and ecosystems.

- Investigating the potential uses of DTQC in drug delivery systems

- Developing new synthetic methods to increase solubility in aqueous environments

- Investigating the potential uses of DTQC in imaging and sensing applications

- Studying the interaction of DTQC with metal ions and developing new metal complexes with unique properties

- Investigating the potential uses of DTQC in photocatalysis and photovoltaics

- Developing new synthetic methods to modify the structural and physical properties of DTQC

- Investigating the potential uses of DTQC in energy storage and conversion

- Developing new synthetic methods to increase the selectivity and efficiency of DTQC reactions

- Studying the biological and environmental fate of DTQC in living organisms and ecosystems.

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Exact Mass

301.08849790 g/mol

Monoisotopic Mass

301.08849790 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-26-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds